molecular formula C26H24N2O7S B4830117 ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4830117
M. Wt: 508.5 g/mol
InChI Key: STZLZAHHJBXACG-UHFFFAOYSA-N
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Description

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a phthalimide moiety, and a dimethoxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the dimethoxyphenyl group and the phthalimide moiety. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE include:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7S/c1-5-35-26(32)22-21(15-10-11-18(33-3)19(12-15)34-4)14(2)36-23(22)27-20(29)13-28-24(30)16-8-6-7-9-17(16)25(28)31/h6-12H,5,13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZLZAHHJBXACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)OC)OC)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE

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